molecular formula C19H18F2N2O3 B2463911 3,4-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941919-69-3

3,4-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2463911
M. Wt: 360.361
InChI Key: IXRFIPVDUZXJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of Alzheimer's disease. The compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has undergone extensive scientific research to evaluate its efficacy and safety.

Scientific Research Applications

Synthesis and Chemical Applications

Rh(III)-Catalyzed Redox-Neutral C-H Alkenylation : The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides demonstrates the utility of fluorinated molecules, including derivatives of 3,4-difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, in pharmaceutical and agrochemical industries. This process, which involves rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers, highlights the broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity of these reactions, opening new avenues for the synthesis of difluorinated compounds (Cui et al., 2023).

Piperidine Derivatives Synthesis : The development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions for 2-methoxy- and 2-acyloxypiperidines, leading to the efficient synthesis of piperidine derivatives, underscores the importance of these methodologies in creating compounds with potential medicinal properties. This process involves the preparation of starting piperidine derivatives and their subsequent transformation into significant intermediates for further chemical synthesis (Okitsu et al., 2001).

Biomedical and Pharmacological Research

Inhibitors of Met Kinase Superfamily : The discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the therapeutic potential of fluorinated benzamide derivatives in treating cancers dependent on Met signaling (Schroeder et al., 2009).

Corrosion Inhibition : The study on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in an acidic environment demonstrates the versatility of these compounds beyond pharmaceutical applications. The findings suggest that the electron-donating and withdrawing groups significantly influence the corrosion inhibition efficiency, providing insights into the development of new corrosion inhibitors (Mishra et al., 2018).

properties

IUPAC Name

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)12-5-7-14(20)15(21)10-12/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRFIPVDUZXJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

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